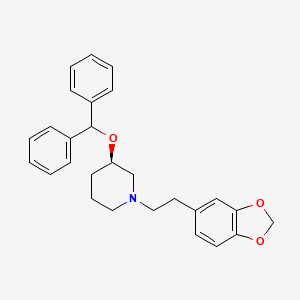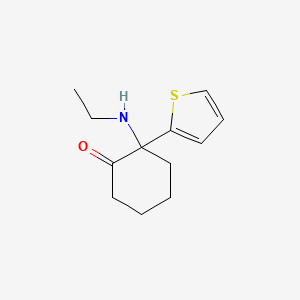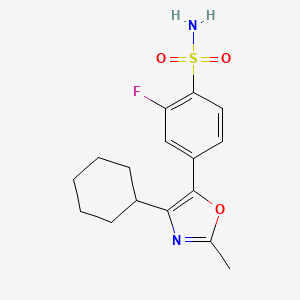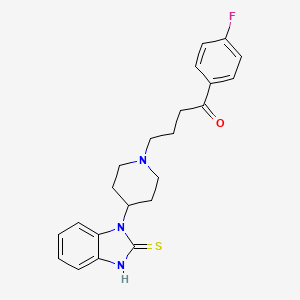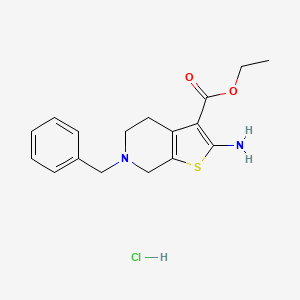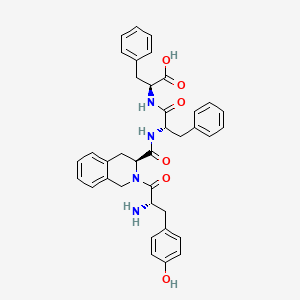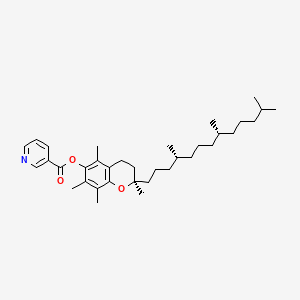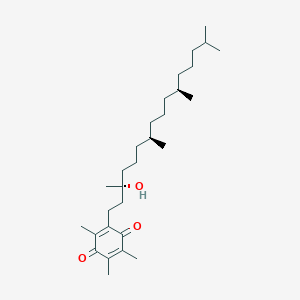
Trabodenoson
Übersicht
Beschreibung
Trabodenoson is an adenosine mimetic that selectively targets the A1 receptor . It has been used in trials studying the treatment of Ocular Hypertension (OHT) and Primary Open-Angle Glaucoma (POAG) .
Molecular Structure Analysis
Trabodenoson belongs to the class of organic compounds known as purine nucleosides. These are compounds comprising a purine base attached to a ribosyl or deoxyribosyl moiety .Physical And Chemical Properties Analysis
Trabodenoson has a molecular weight of 380.36 and its chemical formula is C15H20N6O6 . It is a solid substance and has a solubility of 125 mg/mL in DMSO .Wissenschaftliche Forschungsanwendungen
Treatment of Ocular Hypertension (OHT) and Primary Open-Angle Glaucoma (POAG)
Trabodenoson has been used in trials studying the treatment of Ocular Hypertension (OHT) and Primary Open-Angle Glaucoma (POAG) . It is a highly-selective adenosine-1 agonist . The efficacy and tolerability of trabodenoson were assessed following monocular topical application in subjects with OHT or POAG . Trabodenoson was well-tolerated, safe, and resulted in significant IOP reductions in adults with OHT or POAG .
Lowering Intraocular Pressure (IOP)
Trabodenoson has shown to significantly lower Intraocular Pressure (IOP) on every day tested, up to 7 days . After 2 days of treatment, outflow facility increased by 26% in aged mice and 30% overall (young and aged mice), which was significantly different from vehicle .
Increasing Conventional Outflow Facility
Trabodenoson alters Extracellular Matrix (ECM) turnover by Trabecular Meshwork ™ cells and increases conventional outflow facility, which accounts for its ability to lower IOP in young and aged mice .
Clearance of Extracellular Debris in Aging Trabecular Meshwork
Trabodenoson may spur clearance of extracellular debris in aging trabecular meshwork .
Improving the Survival of Retinal Ganglion Cells (RGCs)
Trabodenoson may improve the survival of retinal ganglion cells (RGCs) from metabolic and oxidative insults in various pathological conditions, such as POAG, normal-tension glaucoma (NTG) or nonarteritic anterior ischemic optic .
Wirkmechanismus
Target of Action
Trabodenoson primarily targets the adenosine A1 receptor (A1R) . The adenosine A1 receptor plays a crucial role in many physiological processes, including neurotransmission, cardiac function, and renal function .
Mode of Action
Trabodenoson is an adenosine mimetic that selectively binds to the adenosine A1 receptor . This binding results in intracellular signaling that increases the expression, secretion, and activation of several matrix metalloproteinases (MMPs), including MMP-2, by trabecular meshwork ™ cells .
Biochemical Pathways
The binding of trabodenoson to the A1 receptor triggers a cascade of biochemical reactions. It alters the extracellular matrix (ECM) turnover by TM cells . Specifically, trabodenoson treatment significantly increases MMP-2 activity and MMP-14 abundance, while decreasing fibronectin and collagen IV expression . These changes in the ECM can increase the conventional outflow facility .
Pharmacokinetics
It’s known that trabodenoson has been used in trials studying the treatment of ocular hypertension (oht) and primary open-angle glaucoma (poag) .
Result of Action
The molecular and cellular effects of trabodenoson’s action primarily involve the lowering of intraocular pressure (IOP). Trabodenoson significantly lowers IOP by increasing the conventional outflow facility . This is achieved by altering the ECM turnover by TM cells, which accounts for its ability to lower IOP in both young and aged mice .
Action Environment
The environment can influence the action of trabodenoson. For instance, in studies involving mice, the IOP-lowering effects of trabodenoson were tested in both young and aged mice over a period of 7 days . The results showed that trabodenoson significantly lowered IOP on every day tested, up to 7 days . This suggests that age and duration of treatment can influence the efficacy of trabodenoson.
Eigenschaften
IUPAC Name |
[(2R,3S,4R,5R)-5-[6-(cyclopentylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O6/c22-11-9(5-26-21(24)25)27-15(12(11)23)20-7-18-10-13(16-6-17-14(10)20)19-8-3-1-2-4-8/h6-9,11-12,15,22-23H,1-5H2,(H,16,17,19)/t9-,11-,12-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLVRTWKJDTWQQ-SDBHATRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO[N+](=O)[O-])O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO[N+](=O)[O-])O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90236139 | |
| Record name | Trabodenoson | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90236139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trabodenoson | |
CAS RN |
871108-05-3 | |
| Record name | Trabodenoson [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871108053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trabodenoson | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13122 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Trabodenoson | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90236139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRABODENOSON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1T237110W4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Trabodenoson exert its effects on intraocular pressure (IOP)?
A1: Trabodenoson is a selective adenosine A1 receptor agonist. [] Upon binding to the A1 receptor in the trabecular meshwork (TM), Trabodenoson initiates a cascade of signaling events. This leads to increased expression and activity of matrix metalloproteinase-2 (MMP-2) in TM cells. [] MMP-2 plays a crucial role in extracellular matrix (ECM) turnover within the TM. By increasing MMP-2 activity, Trabodenoson alters the ECM composition, promoting greater aqueous humor outflow through the conventional outflow pathway and consequently reducing IOP. []
Q2: Beyond IOP lowering, what other potential benefits of Trabodenoson have been observed in preclinical models?
A2: In a mouse model of dry eye disease, topical Trabodenoson demonstrated efficacy in improving clinical and histopathological signs. [] It increased tear production, reduced corneal fluorescein staining, reduced immune cell infiltration in the lacrimal gland, and increased the number of mucin-producing conjunctival goblet cells. [] These findings suggest potential anti-inflammatory effects of Trabodenoson through adenosine signaling modulation.
Q3: Does Trabodenoson show any neuroprotective properties?
A3: Preclinical studies in rodent models of anterior ischemic optic neuropathy (NAION) have shown promising neuroprotective effects of topical Trabodenoson. [, ] Treatment with Trabodenoson preserved retinal ganglion cells (RGCs), a population of neurons particularly vulnerable to ischemic damage in NAION. [] This neuroprotective effect was observed alongside increased expression of astrocyte-related neuroprotective responses in the optic nerve head. []
Q4: What is the pharmacokinetic profile of Trabodenoson after topical ocular administration?
A4: Studies in healthy volunteers have demonstrated that Trabodenoson is rapidly absorbed after topical ocular administration, reaching peak concentration (Tmax) in a timeframe of approximately 0.08 to 0.27 hours. [] Elimination is also rapid, with a half-life (t½) ranging from 0.48 to 2.0 hours. [] Systemic exposure appears dose-dependent but plateaus at higher doses (≥2,400 μg per eye), suggesting a potential saturation in absorption. []
Q5: Has Trabodenoson been evaluated in clinical trials for glaucoma?
A5: Yes, Trabodenoson has undergone Phase 2 clinical trials in patients with ocular hypertension or primary open-angle glaucoma (POAG). [] These trials demonstrated that twice-daily topical Trabodenoson, at doses ranging from 50 to 500 mcg, was well-tolerated and produced dose-dependent IOP reductions. [] Notably, the 500 mcg dose showed statistically significant and clinically relevant IOP lowering compared to placebo after 28 days of treatment. []
Q6: What is the current status of Trabodenoson development for glaucoma?
A6: While early clinical trials showed promise, it appears that Trabodenoson's development for glaucoma as a monotherapy might have encountered setbacks. [] The research suggests that the Phase 3 pivotal clinical trials may not have been designed with the optimal dose and regimen, potentially leading to misinterpretation of the complex IOP results from earlier studies. []
Q7: What are the potential future directions for Trabodenoson research and development?
A7: Despite the challenges encountered in Phase 3 trials, Trabodenoson still holds potential for glaucoma management. Future research could focus on:
- Optimizing Dosing and Regimen: Revisiting the dosing and regimen based on a deeper understanding of its pharmacokinetic and pharmacodynamic properties may be crucial. []
- Exploring Combination Therapies: Combining Trabodenoson with other IOP-lowering agents, particularly those with different mechanisms of action, could provide additive or synergistic effects. []
- Investigating Neuroprotective Potential: Further research on Trabodenoson's neuroprotective effects in relevant animal models is warranted. [, ] This could pave the way for exploring its potential as a therapeutic agent for optic neuropathies like glaucoma.
- Developing Novel Drug Delivery Systems: Utilizing advanced drug delivery technologies, such as nanoparticles or sustained-release formulations, could enhance Trabodenoson's efficacy, duration of action, and potentially reduce dosing frequency. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





